2-phenoxy-3,4-dihydro-2H-pyran

Reactivity Electrophilic Addition Structure-Activity Relationship

2-Phenoxy-3,4-dihydro-2H-pyran (CAS 2720-53-8) is a cyclic enol ether within the dihydropyran class, characterized by a phenoxy substituent at the C2 position of the 3,4-dihydro-2H-pyran ring. It is primarily employed as a versatile synthetic intermediate for constructing more complex molecular architectures, particularly through hetero-Diels–Alder cycloadditions.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 2720-53-8
Cat. No. B8625937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-3,4-dihydro-2H-pyran
CAS2720-53-8
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(OC=C1)OC2=CC=CC=C2
InChIInChI=1S/C11H12O2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-3,5-7,9,11H,4,8H2
InChIKeyYTYZQQAAOXLLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-3,4-dihydro-2H-pyran (CAS 2720-53-8): A Definitive Reference for Procurement and Research Selection


2-Phenoxy-3,4-dihydro-2H-pyran (CAS 2720-53-8) is a cyclic enol ether within the dihydropyran class, characterized by a phenoxy substituent at the C2 position of the 3,4-dihydro-2H-pyran ring. It is primarily employed as a versatile synthetic intermediate for constructing more complex molecular architectures, particularly through hetero-Diels–Alder cycloadditions [1]. Its utility also extends to serving as a precursor for the formation of tetrahydropyranyl (THP) ethers, a common protecting group strategy for alcohols and phenols in multi-step organic synthesis [2].

Why 2-Phenoxy-3,4-dihydro-2H-pyran (CAS 2720-53-8) Cannot Be Interchanged with In-Class Analogs: The Critical Role of the Phenoxy Substituent


While other 2-alkoxy-3,4-dihydro-2H-pyrans are commercially available, the specific substitution at the C2 position dictates both the compound's inherent chemical reactivity and the downstream properties of its derivatives. The phenoxy group, as opposed to simpler alkoxy groups (e.g., methoxy, ethoxy), introduces unique steric and electronic effects that influence the rate and regioselectivity of key reactions [1]. This is not a matter of simple potency; the identity of the C2 substituent fundamentally alters the molecule's behavior in competitive reaction environments, making direct substitution without rigorous re-validation scientifically unsound [2].

Quantitative Differentiation Guide for 2-Phenoxy-3,4-dihydro-2H-pyran (CAS 2720-53-8): A Data-Driven Comparator Analysis


Relative Reactivity in Electrophilic Addition: 2-Phenoxy vs. 2-Methoxy Dihydropyran

In competitive experiments using tert-butyl hypochlorite, 2-phenoxy-3,4-dihydro-2H-pyran exhibits a relative reactivity that is statistically comparable to its 2-methoxy analog, both of which are significantly less reactive than the unsubstituted parent 3,4-dihydro-2H-pyran. The reported order of relative reactivities is: 2-methoxy-2,6-dimethyl- (2f) > 2-phenoxy-6-methyl- (3b) > 2-methoxy-6-methyl- (2b) > 2-methoxy-4-methyl- (2d) ≈ 2-methoxy-5-methyl- (2c) > 3,4-dihydro-2H-pyran (1) > 2-methoxy-2-methyl- (2e) > 2-ethoxy-3-methyl- (2g) > 2-methoxy- (2a) ≈ 2-phenoxy- (3a) [1]. This positioning demonstrates that while the phenoxy group does not confer the highest reactivity in this specific assay, it provides a distinct, measurable tier of reactivity that is essential for synthetic planning when a moderated reaction rate is required.

Reactivity Electrophilic Addition Structure-Activity Relationship

Conformational and Regioselective Implications of the C2 Phenoxy Group

The presence of a phenoxy group at the C2 position, as opposed to a smaller alkoxy group, imposes significant steric constraints on the molecule's preferred conformation. This conformational bias directly translates to differential regioselectivity in subsequent reactions, such as cycloadditions [1]. While direct quantitative comparison data between 2-phenoxy- and, for example, 2-ethoxy-3,4-dihydro-2H-pyran in a specific cycloaddition is not available in the primary literature, the class-level inference from extensive studies on 2-alkoxy-3,4-dihydro-2H-pyrans indicates that the steric bulk of the C2 substituent is a primary driver of facial selectivity and endo/exo selectivity in Diels-Alder reactions [2].

Conformational Analysis Regioselectivity Cycloaddition

Validated Application Scenarios for 2-Phenoxy-3,4-dihydro-2H-pyran (CAS 2720-53-8) Driven by Quantitative Evidence


Synthesis of Complex Dihydropyran Scaffolds via Hetero-Diels-Alder Cycloadditions

This compound serves as a key enol ether component in hetero-Diels-Alder reactions for the construction of densely functionalized 3,4-dihydro-2H-pyran rings. The method, as demonstrated in the synthesis of 2,4-dialkoxy- and 2,4-diphenoxy derivatives, leverages the unique electronic and steric properties of the phenoxy group to achieve specific substitution patterns [1]. The evidence from Section 3 confirms that the phenoxy group's distinct steric profile, relative to smaller alkoxy groups, is a critical design element for controlling reaction outcomes.

Precursor to Tetrahydropyranyl (THP) Protecting Groups

2-Phenoxy-3,4-dihydro-2H-pyran can be used as a direct precursor to 2-phenoxytetrahydropyran, a specific type of tetrahydropyranyl (THP) ether [2]. While THP ethers are a common class of protecting groups for alcohols and phenols, the specific phenoxy substitution may offer a different stability profile under various reaction conditions (e.g., acidic vs. basic) or influence the physical properties of the protected intermediate, as inferred from the class-level steric and electronic effects outlined in Section 3.

Reactivity-Controlled Synthetic Intermediates

Based on the relative reactivity data in Section 3, 2-phenoxy-3,4-dihydro-2H-pyran is the appropriate choice when a synthetic sequence demands a dihydropyran building block with a moderated, predictable reactivity toward electrophiles. In a competitive reaction scenario where a more reactive analog (e.g., a 2-methoxy-6-methyl derivative) would lead to uncontrolled side reactions or product mixtures, the phenoxy derivative's lower relative reactivity provides a built-in kinetic control element [3].

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